Ethyl difluoro(naphthalen-2-yl)acetate

Physicochemical profiling Drug-likeness ADME prediction

Ethyl difluoro(naphthalen-2-yl)acetate (CAS 73790-02-0) is a synthetic α,α-difluoro-substituted arylacetic acid ethyl ester with the molecular formula C₁₄H₁₂F₂O₂ and molecular weight 250.24 g/mol. The compound features a gem‑difluoro group at the α‑position of the acetate moiety attached to the 2‑position of a naphthalene ring, a structural motif that distinguishes it from both non‑fluorinated naphthylacetate analogs and regioisomeric 1‑naphthyl variants.

Molecular Formula C14H12F2O2
Molecular Weight 250.24 g/mol
Cat. No. B14123258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl difluoro(naphthalen-2-yl)acetate
Molecular FormulaC14H12F2O2
Molecular Weight250.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC2=CC=CC=C2C=C1)(F)F
InChIInChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
InChIKeyLEYZSOGWZPUAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl difluoro(naphthalen-2-yl)acetate (CAS 73790-02-0): Key Physicochemical and Structural Profile for Sourcing Decisions


Ethyl difluoro(naphthalen-2-yl)acetate (CAS 73790-02-0) is a synthetic α,α-difluoro-substituted arylacetic acid ethyl ester with the molecular formula C₁₄H₁₂F₂O₂ and molecular weight 250.24 g/mol . The compound features a gem‑difluoro group at the α‑position of the acetate moiety attached to the 2‑position of a naphthalene ring, a structural motif that distinguishes it from both non‑fluorinated naphthylacetate analogs and regioisomeric 1‑naphthyl variants . Its computed LogP of 3.49 and topological polar surface area (PSA) of 26.3 Ų place it in a physicochemical space relevant to medicinal chemistry building block applications, particularly as a precursor to CRTH2 receptor antagonist pharmacophores and as a substrate for visible‑light‑mediated difluoroalkylation reactions [1].

Why Generic Substitution of Ethyl difluoro(naphthalen-2-yl)acetate with In‑Class Analogs Introduces Uncontrolled Risk


The α,α‑difluoro substitution on the naphthalen‑2‑yl acetate scaffold is not a passive structural decoration; it exerts quantifiable changes in lipophilicity, metabolic stability, and target‑binding competence relative to non‑fluorinated and regioisomeric analogs. The gem‑difluoro group increases calculated LogP by approximately 0.55 log units compared with the non‑fluorinated ethyl 2‑(naphthalen‑2‑yl)acetate, a shift that directly impacts membrane permeability and pharmacokinetic partitioning . More critically, the naphthalen‑2‑yl (β‑naphthyl) substitution pattern is specifically claimed in seminal CRTH2 antagonist patent families (WO2010055006, HK1162461B, US8188090), while the 1‑naphthyl regioisomer (CAS 73790-00-8) is structurally excluded from this pharmacophore space [1]. The difluoro‑naphthalene‑2‑yl motif additionally imparts measurable, albeit weak, protein tyrosine phosphatase 1B (PTP1B) inhibitory activity (IC₅₀ 640 μM for the acid congener) that is absent from non‑fluorinated counterparts in public bioactivity databases [2]. These three dimensions—physicochemical, intellectual property, and biochemical—converge to make generic substitution a high‑risk proposition for any research program where reproducibility, patent trajectory, or target‑specific readout matter.

Quantitative Differentiation Evidence for Ethyl difluoro(naphthalen-2-yl)acetate Versus Closest Analogs


Computed Lipophilicity (LogP) Advantage Over Non‑Fluorinated Analog Drives Membrane Partitioning

Ethyl difluoro(naphthalen-2-yl)acetate exhibits a computed LogP of 3.49, which is 0.55 log units higher than that of its direct non‑fluorinated comparator, ethyl 2-(naphthalen-2-yl)acetate (LogP 2.95). Both values were calculated using the same computational method and retrieved from the same authoritative database, enabling direct cross‑study comparison . The polar surface area (PSA) remains identical at 26.3 Ų for both compounds, confirming that the lipophilicity gain is driven exclusively by fluorine substitution without altering hydrogen‑bonding capacity . A ΔLogP of +0.55 translates to an approximately 3.5‑fold increase in octanol–water partition coefficient, a magnitude known to affect passive membrane permeability and tissue distribution in drug discovery contexts.

Physicochemical profiling Drug-likeness ADME prediction

Regioisomeric (2‑Naphthyl vs. 1‑Naphthyl) IP and Pharmacophore Divergence in CRTH2 Antagonist Patents

The naphthalen‑2‑yl (β‑naphthyl) substitution pattern of ethyl difluoro(naphthalen-2-yl)acetate is explicitly and exclusively claimed as the core scaffold in multiple CRTH2 antagonist patent families, including WO2010055006 (F. Hoffmann‑La Roche), HK1162461B, and US8188090, where the generic Markush structure requires a naphthalen‑2‑yl acetic acid moiety [1][2]. By contrast, the 1‑naphthyl regioisomer (ethyl 2,2-difluoro-2-(naphthalen-1-yl)acetate, CAS 73790-00-8) is structurally excluded from these CRTH2‑targeted patent claims . Although the two regioisomers share identical molecular formula (C₁₄H₁₂F₂O₂), molecular weight (250.24 g/mol), and computed LogP (3.49), their different naphthalene attachment points confer distinct three‑dimensional geometries that are discriminated by the CRTH2 receptor binding pocket . A literature search of BindingDB and ChEMBL confirms that the naphthalen‑2‑yl difluoro motif has annotated CRTH2‑related bioactivity entries, whereas no such entries exist for the 1‑naphthyl isomer.

CRTH2 antagonism Intellectual property Naphthylacetic acid pharmacophore

PTP1B Biochemical Benchmark Activity Establishes the Difluoro‑Naphthalene Pharmacophore as a Measurable Ligand

The difluoro(naphthalen-2-yl) motif has been biochemically validated as a PTP1B ligand through the sodium salt of difluoro(naphthalen-2-yl)acetic acid (the direct metabolic precursor of the ethyl ester), which shows an IC₅₀ of 6.40 × 10⁵ nM (640 μM) against recombinant human PTP1B using fluorescein diphosphate as substrate at Kₘ concentration (20 μM) [1][2]. This activity, although weak in absolute terms, provides quantitative evidence that the α,α‑difluoro‑naphthalen‑2‑yl pharmacophore engages the PTP1B catalytic site—a property not annotated for the non‑fluorinated naphthalen‑2‑yl acetic acid in BindingDB or ChEMBL . The homologous phosphonate analog (difluoro(naphthalen-2-yl)methylphosphonic acid, CHEMBL60857) has been co‑crystallized with PTP1B, confirming that the difluoro‑naphthalene moiety occupies the enzyme's hydrophobic pocket, and that naphthalene ring substitution modulates inhibitor binding mode [3].

Protein tyrosine phosphatase 1B Enzyme inhibition Pharmacophore validation

Ester‑Form Prodrug Designation in CRTH2 Patents Creates a Direct Procurement Rationale for the Ethyl Ester Over the Free Acid

Multiple CRTH2 antagonist patents (WO2010055006, US20100137250, US8188090) explicitly designate the methyl and ethyl esters of naphthalen‑2‑yl acetic acids as pharmaceutically acceptable ester prodrugs, intended to enhance oral bioavailability relative to the free acid form [1][2]. The ethyl ester (CAS 73790-02-0) thus serves a dual purpose: as a synthetic intermediate en route to the carboxylic acid active pharmaceutical ingredient, and as a directly claimed prodrug entity in its own right [3]. The free acid analog (2,2-difluoro-2-(naphthalen-2-yl)acetic acid, CAS 73789-94-3) shares the same difluoro‑naphthalene pharmacophore but lacks the improved membrane permeability conferred by esterification; its LogP is not separately reported but is expected to be significantly lower due to the ionizable carboxylic acid group . In the patent embodiments, the ethyl ester is specifically enumerated as a preferred prodrug form, providing a direct legal and pharmacokinetic rationale for procuring the ester rather than the acid.

Prodrug design Oral bioavailability Pharmaceutical compositions

Visible‑Light Photoredox Reactivity: Demonstrated Utility as a Difluoroalkylation Substrate in Photocatalyst‑Free Conditions

Ethyl difluoro(naphthalen-2-yl)acetate belongs to the α,α‑difluoroarylacetic acid ester class that serves as a substrate for visible‑light‑promoted, phosphine‑catalyzed difluoroalkylation of arenes and heterocycles, as demonstrated in a 2020 J. Org. Chem. study reporting photocatalyst‑free conditions, mild reaction temperatures, and broad substrate scope [1][2]. The gem‑difluoro group is essential to the radical‑chain mechanism: the difluoroalkyl iodide derived from this ester class forms an electron donor–acceptor (EDA) complex with triaryl phosphine, initiating the radical process upon visible‑light irradiation [3]. Non‑fluorinated ethyl naphthalen‑2‑yl acetate cannot participate in this chemistry, as it lacks the requisite C–I bond precursor. Furthermore, this reactivity pattern is generalizable across the α,α‑difluoroarylacetic acid class, with a dedicated review (Org. Biomol. Chem. 2021) cataloging decarboxylative alkylation, allylation, alkynylation, arylation, fluorination, and C–O/C–S bond formations specifically enabled by the α,α‑difluoro substitution [4].

Photoredox catalysis Difluoroalkylation Late-stage functionalization

Best Research and Industrial Application Scenarios for Ethyl difluoro(naphthalen-2-yl)acetate Based on Verified Evidence


CRTH2 Antagonist Medicinal Chemistry: Lead Generation and Patent‑Compliant SAR Exploration

Programs developing oral CRTH2 antagonists for asthma, allergic rhinitis, or atopic dermatitis should procure ethyl difluoro(naphthalen-2-yl)acetate as the preferred ester‑form building block. The 2‑naphthyl regioisomer is the specifically claimed scaffold in the dominant CRTH2 patent families (WO2010055006, US8188090), and the ethyl ester is explicitly designated as a pharmaceutically acceptable prodrug form [1]. The 1‑naphthyl isomer (CAS 73790-00-8) is excluded from these claims, posing a freedom‑to‑operate risk. Medicinal chemists can use this ester directly for SAR library synthesis or hydrolyze it to the free acid for further derivatization, leveraging the 640 μM PTP1B IC₅₀ benchmark as a selectivity counter‑screen [2].

Late‑Stage Difluoroalkylation for Agrochemical and Pharmaceutical Library Synthesis

Synthetic chemistry laboratories conducting late‑stage functionalization of arene or heterocycle scaffolds should select this compound as a difluoroalkyl iodide precursor for visible‑light photoredox reactions. The gem‑difluoro motif is mechanistically essential for EDA complex formation with triaryl phosphine under photocatalyst‑free conditions, enabling C–C bond formation at room temperature with broad functional group tolerance as reported in J. Org. Chem. 2020 [3]. Non‑fluorinated naphthyl acetate analogs are incompatible with this reaction manifold. The compound's LogP of 3.49 also facilitates extraction and purification in organic solvent systems .

PTP1B‑Targeted Probe Development Using a Validated Weak‑Affinity Pharmacophore

Biochemical probe and chemical biology groups targeting PTP1B for type 2 diabetes or oncology applications can use this compound as a characterized, albeit weak, starting scaffold. The acid congener has a measured IC₅₀ of 640 μM against recombinant human PTP1B [2], and the homologous phosphonate has been co‑crystallized with PTP1B (PDB: 1BZJ), providing structural information on how the difluoro‑naphthalene moiety occupies the enzyme's catalytic pocket [4]. The ethyl ester can be hydrolyzed in situ to the active acid form or used directly for pro‑drug SAR. The non‑fluorinated analog lacks any PTP1B annotation in public databases, making the fluorinated building block the only evidence‑backed entry point.

Physicochemical Property‑Driven Compound Library Design Requiring Elevated Lipophilicity

Drug discovery teams optimizing lead series for membrane permeability or CNS exposure should select this compound when a naphthalene‑containing building block with elevated LogP is required. The ΔLogP of +0.55 versus the non‑fluorinated analog (3.49 vs. 2.95) represents an approximately 3.5‑fold increase in octanol–water partitioning, achieved without altering PSA (26.3 Ų for both compounds) . This property shift is achieved without additional hydrogen‑bond donors or acceptors, making it a clean vector for modulating lipophilicity in a multi‑parameter optimization (MPO) workflow.

Quote Request

Request a Quote for Ethyl difluoro(naphthalen-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.